molecular formula C10H7BrN2O2S B1596717 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid CAS No. 728918-56-7

2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid

Cat. No.: B1596717
CAS No.: 728918-56-7
M. Wt: 299.15 g/mol
InChI Key: HSIYLLUGHKEJEI-UHFFFAOYSA-N
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Description

2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid is an organic compound that features a thiazole ring substituted with a 2-bromo-phenylamino group and a carboxylic acid group

Mechanism of Action

Target of Action

It’s known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They are often used in the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound’s mode of action involves its interaction with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound involve the conversion of the boron moiety into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The compound can also participate in radical-polar crossover reactions .

Pharmacokinetics

It’s known that boronic esters, which are usually bench stable, are easy to purify and often even commercially available . These features suggest that the compound may have favorable bioavailability.

Result of Action

The result of the compound’s action involves the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling . This reaction allows for the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Action Environment

The action of 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid can be influenced by environmental factors. The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .

Biochemical Analysis

Biochemical Properties

2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with enzymes such as collagenase and elastase, which are involved in the breakdown of collagen and elastin, respectively . The interaction with these enzymes suggests that this compound may act as an inhibitor, potentially modulating the activity of these enzymes and affecting the structural integrity of extracellular matrices.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied to understand its potential therapeutic applications. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and cell proliferation . By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The brominated phenyl group allows for strong binding to enzyme active sites, leading to inhibition or activation of enzymatic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of target genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as reducing inflammation and promoting tissue repair . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux and alter metabolite levels, potentially influencing overall cellular metabolism. Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its activity and effectiveness. The ability of this compound to reach target sites within the body is a key factor in its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution. Understanding the mechanisms that govern the subcellular localization of this compound is essential for elucidating its mode of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid typically involves the reaction of 2-bromoaniline with thiazole-4-carboxylic acid under specific conditions. One common method includes:

    Step 1: Nitration of 2-bromoaniline to form 2-bromo-4-nitroaniline.

    Step 2: Reduction of 2-bromo-4-nitroaniline to 2-bromo-4-aminophenylamine.

    Step 3: Cyclization with thiazole-4-carboxylic acid to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles.

    Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used under basic conditions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield various substituted phenyl derivatives, while nucleophilic substitution can lead to the formation of different amines or other functionalized products.

Scientific Research Applications

2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid
  • 2-(2-Fluoro-phenylamino)-thiazole-4-carboxylic acid
  • 2-(2-Iodo-phenylamino)-thiazole-4-carboxylic acid

Uniqueness

2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts specific electronic and steric properties that influence its reactivity and binding affinity. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different reactivity profiles and biological activities.

Properties

IUPAC Name

2-(2-bromoanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2S/c11-6-3-1-2-4-7(6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIYLLUGHKEJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=CS2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373732
Record name 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728918-56-7
Record name 2-[(2-Bromophenyl)amino]-4-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728918-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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